molecular formula C8H17B B1282838 1-Bromo-2,2-dimethylhexane CAS No. 101419-70-9

1-Bromo-2,2-dimethylhexane

Cat. No.: B1282838
CAS No.: 101419-70-9
M. Wt: 193.12 g/mol
InChI Key: GBNYMCZJWZKJPW-UHFFFAOYSA-N
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Description

1-Bromo-2,2-dimethylhexane is an organic compound with the molecular formula C8H17Br. It belongs to the class of alkyl halides, which are characterized by the presence of a halogen atom (in this case, bromine) attached to an alkyl group. This compound is notable for its branched structure, where two methyl groups are attached to the second carbon of the hexane chain .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,2-dimethylhexane can be synthesized through the bromination of 2,2-dimethylhexane. This process typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to form bromine radicals, which then react with the 2,2-dimethylhexane to form the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,2-dimethylhexane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-2,2-dimethylhexane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2,2-dimethylhexane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The bromine atom, being a good leaving group, departs from the molecule, allowing the nucleophile to attack the positively charged carbon center. In elimination reactions, the base abstracts a proton from a β-carbon, leading to the formation of a double bond and the expulsion of the bromine atom .

Comparison with Similar Compounds

  • 1-Bromo-2-methylhexane
  • 1-Bromo-3,3-dimethylpentane
  • 1-Bromo-2,2-dimethylbutane

Comparison: 1-Bromo-2,2-dimethylhexane is unique due to its specific branching pattern, which influences its reactivity and physical properties. Compared to its analogs, it may exhibit different boiling points, solubility, and reactivity in substitution and elimination reactions. The presence of two methyl groups on the second carbon can also affect the steric hindrance and stability of intermediates formed during reactions .

Properties

IUPAC Name

1-bromo-2,2-dimethylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Br/c1-4-5-6-8(2,3)7-9/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNYMCZJWZKJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543290
Record name 1-Bromo-2,2-dimethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101419-70-9
Record name 1-Bromo-2,2-dimethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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